![molecular formula C16H17Cl2N3O B2871264 2,5-dichloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide CAS No. 1448045-94-0](/img/structure/B2871264.png)
2,5-dichloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes the types of reactions used, the conditions under which they were carried out, and the yield of the product .Molecular Structure Analysis
The molecular structure of an organic compound is determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions of an organic compound are studied to understand its reactivity. This involves investigating how the compound reacts with different reagents and under different conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of “2,5-dichloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide” may contribute to its potential as an antiviral agent, possibly by interfering with viral replication or inhibiting enzymes crucial for viral life cycles.
Anti-inflammatory and Analgesic Effects
Some indole derivatives are known to possess anti-inflammatory and analgesic activities . These effects are highly beneficial in the treatment of chronic inflammatory diseases and pain management. The compound could be explored for its efficacy in reducing inflammation and pain, potentially offering an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Anticancer Potential
Indole compounds have been studied for their anticancer effects, with some showing promise in inhibiting the growth of various cancer cell lines . The dichloro and indazole components of the compound may contribute to its potential therapeutic effects against cancer by inducing apoptosis or inhibiting cell proliferation.
Antimicrobial Properties
The antimicrobial activity of indole derivatives includes action against bacteria, fungi, and mycobacteria . “2,5-dichloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide” could be a candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Antidiabetic Activity
Indole derivatives have been associated with antidiabetic properties, offering potential therapeutic options for managing diabetes mellitus . Research into the compound’s ability to modulate insulin secretion or improve insulin sensitivity could lead to novel treatments for diabetes.
Antimalarial Activity
Indole-based compounds have also been explored for their antimalarial effects, which is crucial given the global impact of malaria . The compound’s potential to inhibit the life cycle of Plasmodium species could be a significant contribution to antimalarial drug development.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit various biological activities . These activities can range from antiviral, anti-inflammatory, anticancer, and more .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can lead to various therapeutic effects.
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities , suggesting they may have favorable pharmacokinetic properties.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,5-dichloro-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O/c1-21-15-5-3-2-4-11(15)14(20-21)9-19-16(22)12-8-10(17)6-7-13(12)18/h6-8H,2-5,9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMJFHQSRRTJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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